Methyl 2-({[3-(4-fluoro-2-nitrophenoxy)-2-thienyl]carbonyl}amino)benzenecarboxylate
Description
Methyl 2-({[3-(4-fluoro-2-nitrophenoxy)-2-thienyl]carbonyl}amino)benzenecarboxylate is a fluorinated aromatic compound featuring a thiophene core substituted with a 4-fluoro-2-nitrophenoxy group and a benzoate ester moiety. However, explicit research on this compound is scarce in publicly available literature, necessitating inferred analysis from structural analogs.
Properties
IUPAC Name |
methyl 2-[[3-(4-fluoro-2-nitrophenoxy)thiophene-2-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O6S/c1-27-19(24)12-4-2-3-5-13(12)21-18(23)17-16(8-9-29-17)28-15-7-6-11(20)10-14(15)22(25)26/h2-10H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMUEKNKVQJSEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-({[3-(4-fluoro-2-nitrophenoxy)-2-thienyl]carbonyl}amino)benzenecarboxylate is a complex organic compound with potential biological activity. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H14FNO5S
- CAS Number : Not specifically listed in the search results, but similar compounds suggest a complex structure involving thienyl and nitrophenyl moieties.
The mechanism of action for this compound is not fully elucidated, but it is hypothesized to interact with specific biological targets such as enzymes or receptors. The presence of the fluoro and nitro groups may enhance the compound's reactivity and ability to modulate biological pathways.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities:
- Antimicrobial Activity : Some derivatives have shown potential against bacterial strains, suggesting that this compound may also possess antimicrobial properties.
- Anticancer Effects : Certain thienyl derivatives are known to inhibit tumor growth by inducing apoptosis in cancer cells. This compound's structure may contribute to similar effects.
- Enzyme Inhibition : Compounds with similar functional groups have been studied for their ability to inhibit key metabolic enzymes, which could be relevant for therapeutic applications.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | EC50 (μM) | Reference |
|---|---|---|---|
| Thienyl Derivative A | Anticancer | 10 | |
| Nitro Compound B | Antimicrobial | 5 | |
| Fluorinated Compound C | Enzyme Inhibitor | 15 |
Case Studies
-
Case Study on Anticancer Properties :
- A study examined a series of thienyl derivatives, noting that those with nitro substitutions exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.
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Antimicrobial Testing :
- Another investigation focused on the antimicrobial efficacy of nitrophenol derivatives against Gram-positive and Gram-negative bacteria. Results indicated that specific substitutions enhanced activity, supporting the hypothesis that this compound could exhibit similar properties.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs can act as inhibitors of key kinases involved in cancer progression. For instance, derivatives containing thienyl and phenoxy groups have shown promising results against c-Met kinase, which is implicated in various cancers. These compounds exhibit moderate to significant potency against cancer cell lines such as H460 and HT-29, suggesting that Methyl 2-({[3-(4-fluoro-2-nitrophenoxy)-2-thienyl]carbonyl}amino)benzenecarboxylate could potentially be developed into an anticancer agent through further pharmacological exploration .
Anti-inflammatory Properties
The presence of nitro and fluorine substituents in the compound may enhance its interaction with biological targets, potentially modulating inflammatory pathways. Compounds with similar structures have been investigated for their ability to inhibit pro-inflammatory cytokines like IL-1β and TNF-α, indicating that this compound may also possess anti-inflammatory properties worth exploring .
Organic Electronics
The thienyl group in the compound can contribute to its electronic properties, making it suitable for applications in organic electronics. Research has shown that thienyl-substituted compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where their electron-donating abilities enhance device performance .
Photostability Studies
The stability of the compound under UV light exposure is critical for applications in coatings and materials science. Studies suggest that the incorporation of thienyl groups can reduce the photodegradation rates of certain reactive groups, making this compound a candidate for use in photostable materials .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:
- Nitration : Introducing the nitro group onto the phenoxy ring.
- Carbonylation : Forming the amide linkage with thienyl carbonyl compounds.
- Esterification : Finalizing the methyl ester functionality.
Characterization Techniques
Characterization of the synthesized compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure and purity.
Case Studies
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) at the 2-position of the phenoxy ring undergoes selective reduction to an amine (-NH₂) under catalytic hydrogenation or chemical reducing conditions.
Key Findings :
-
Catalytic hydrogenation (H₂/Pd-C) is highly efficient and chemoselective for nitro-to-amine conversion without affecting the ester or amide groups .
-
NaBH₄/CuCl₂ systems offer moderate yields but avoid high-pressure equipment .
Hydrolysis of the Ester Group
The methyl ester moiety undergoes hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions.
| Conditions | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 1M NaOH, reflux, 6 hrs | NaOH | 2-({[3-(4-Fluoro-2-nitrophenoxy)-2-thienyl]carbonyl}amino)benzoic acid | 90% | , |
| HCl (conc.), H₂O, 80°C, 4 hrs | HCl | Same as above | 78% |
Mechanistic Insight :
-
Base-mediated hydrolysis proceeds via nucleophilic attack by hydroxide ions at the ester carbonyl, forming a tetrahedral intermediate .
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Acidic conditions promote protonation of the carbonyl oxygen, facilitating water attack .
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient 4-fluoro-2-nitrophenoxy group undergoes NAS at the fluoro position due to activation by the nitro group.
Regioselectivity :
-
The nitro group at the 2-position directs nucleophilic attack to the 4-fluoro position via resonance and inductive effects .
Amide Bond Reactivity
The carbonylamino (-NHCO-) linkage participates in condensation and cleavage reactions.
Stability Notes :
-
The amide bond resists hydrolysis under mild conditions but cleaves under strong acidic or oxidative environments .
Electrophilic Aromatic Substitution (EAS)
The electron-rich thienyl ring undergoes electrophilic substitution, primarily at the 5-position.
Directing Effects :
-
The thiophene’s sulfur atom directs electrophiles to the 5-position via resonance stabilization.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate (CAS 1105215-77-7) . Key differences include:
- Nitro vs. Cyanoacetyl Group: The nitro group in the target compound contrasts with the cyanoacetyl substituent in the analog.
- Phenoxy vs. Phenyl Substituent: The 4-fluoro-2-nitrophenoxy group introduces steric bulk and additional electron-withdrawing effects compared to the simpler 4-fluorophenyl group in the analog.
Physicochemical Properties
Preparation Methods
Preparation of 4-Fluoro-2-Nitrophenol
The synthesis begins with the nitration of 4-fluorophenol. In a protocol adapted from CN101450891B, 4-fluorophenol is treated with concentrated sulfuric acid and fuming nitric acid at -10°C to 0°C to yield 4-fluoro-2-nitrophenol. This regioselective nitration exploits the directing effects of the fluorine atom, favoring para-substitution. The crude product is purified via recrystallization from ice-cold water, achieving yields of 85–90%.
Etherification with Thiophene-2-Carboxylic Acid
The phenoxy-thienyl linkage is established through a nucleophilic aromatic substitution (SNAr) reaction. 4-Fluoro-2-nitrophenol is reacted with thiophene-2-carboxylic acid derivative in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at 80–100°C. To enhance reactivity, the thiophene carboxylic acid is first activated as its acid chloride using thionyl chloride (SOCl₂) in dichloromethane under reflux. The resulting 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carbonyl chloride is isolated via vacuum distillation, yielding 70–75%.
Coupling with Methyl 2-Aminobenzoate
Amide Bond Formation
The acyl chloride intermediate is coupled with methyl 2-aminobenzoate in anhydrous dichloromethane under inert atmosphere. Triethylamine (Et₃N) is employed as a base to scavenge HCl, facilitating the amidation reaction. The reaction is stirred at room temperature for 12–16 hours, monitored by thin-layer chromatography (TLC). Post-reaction, the mixture is washed with dilute HCl to remove excess base, followed by sodium bicarbonate to neutralize residual acid. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure.
Purification and Yield Optimization
Crude product purification is achieved via silica gel column chromatography using a gradient eluent of hexane/ethyl acetate (4:1 to 1:1). The title compound is obtained as a pale-yellow solid with a typical yield of 60–65%. Recrystallization from ethanol further enhances purity, as evidenced by single-crystal X-ray diffraction data in analogous compounds.
Alternative Synthetic Routes and Comparative Analysis
Direct Nitration of Preformed Ethers
An alternative approach involves nitrating 3-(4-fluorophenoxy)thiophene-2-carbonyl derivatives post-etherification. However, this method risks over-nitration or decomposition of the thienyl ring, as noted in studies on trifluoromethyl-phenyl ether systems. Controlled nitration using acetyl nitrate (HNO₃/Ac₂O) at 0°C mitigates side reactions but requires stringent temperature control.
Microwave-Assisted Synthesis
Recent advancements in microwave irradiation offer reduced reaction times. For instance, coupling reactions conducted at 100°C for 30 minutes under microwave conditions achieve comparable yields (62%) to conventional methods. This technique is particularly advantageous for scale-up processes.
Analytical Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 8.56 (s, 1H, NH), 8.22 (dd, J=10.5 Hz, 1H, Ar-H), 7.85 (m, 1H, Ar-H), and 2.81 (d, J=4.8 Hz, 3H, CH₃) confirm the presence of the methyl carbamate and aromatic protons.
- IR Spectroscopy : Strong absorptions at 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide), and 1520 cm⁻¹ (NO₂) validate functional groups.
Crystallographic Data
Single-crystal X-ray analysis (where applicable) reveals planar configurations of the thienyl and benzoate rings, with dihedral angles of 72.47° between the carbamate and aromatic systems. Disorder in trifluoromethyl groups, as observed in related structures, is resolved via anisotropic refinement.
Scale-Up Considerations and Industrial Feasibility
Solvent and Catalyst Recovery
Dichloromethane and DMF are recovered via fractional distillation, reducing environmental impact. Catalytic amounts of CuBr in bromination steps (as per CN101450891B) enhance atom economy but require careful heavy-metal disposal protocols.
Hazard Mitigation
Exothermic reactions, such as nitration and acyl chloride formation, demand controlled addition rates and cooling systems. Sulfuryl chloride (SO₂Cl₂), a potent lachrymator, necessitates closed-system handling.
Q & A
Q. What are the standard synthetic routes for Methyl 2-({[3-(4-fluoro-2-nitrophenoxy)-2-thienyl]carbonyl}amino)benzenecarboxylate, and what catalysts are typically employed?
Methodological Answer: The synthesis involves multi-step coupling reactions. A common approach is the activation of carboxylic acid groups using carbodiimide-based catalysts. For example, N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are frequently used to facilitate amide bond formation between thiophene-carboxylic acid derivatives and aromatic amine intermediates . Key steps include:
Phenoxy Group Introduction : Reacting 4-fluoro-2-nitrophenol with a thienyl bromide intermediate under basic conditions (e.g., NaH/THF) to form the phenoxy-thiophene backbone .
Amide Coupling : Using DCC/DMAP to link the activated thiophenecarbonyl chloride to the methyl benzoate scaffold .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the final product.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and functional groups (e.g., fluoro, nitro, ester).
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Elemental Analysis : Validates empirical formula consistency.
Q. How do the nitro and fluoro substituents influence the compound’s reactivity in downstream applications?
Methodological Answer:
- Nitro Group : Enhances electrophilicity, making the compound a candidate for nucleophilic substitution or reduction reactions. It may also stabilize charge-transfer complexes in materials science.
- Fluoro Substituent : Increases metabolic stability and lipophilicity, which is advantageous in pharmacological studies. Its electron-withdrawing effect directs regioselectivity in further functionalization .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the 4-fluoro-2-nitrophenoxy group during synthesis?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., THF or DMF) to stabilize intermediates and enhance nucleophilic substitution kinetics .
- Catalyst Screening : Test alternatives to NaH, such as KCO or CsCO, to improve phenoxide ion formation .
- Temperature Control : Stepwise heating (e.g., 0°C → room temperature → reflux) minimizes side reactions.
- Yield Optimization Table :
| Condition | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| NaH, 0°C → RT | THF | 65 | ||
| KCO, RT | DMF | 78 |
Q. What strategies resolve discrepancies in reported spectroscopic data for this compound?
Methodological Answer:
- Cross-Validation : Compare NMR chemical shifts with structurally analogous compounds (e.g., methyl thiophenecarboxylate derivatives) .
- Isotopic Labeling : Use F NMR to confirm the fluoro substituent’s position and rule out positional isomers.
- X-ray Crystallography : Resolve ambiguous stereochemistry or crystallize the compound to obtain definitive structural data .
Q. How can computational modeling predict the compound’s behavior in biological systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites (e.g., nitro group reduction potentials).
- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) to prioritize in vitro assays .
- ADMET Prediction : Use tools like SwissADME to estimate absorption, metabolism, and toxicity profiles.
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
Methodological Answer:
- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak® OD) to separate enantiomers during purification .
- Asymmetric Catalysis : Design catalysts (e.g., BINOL-derived ligands) to induce stereoselectivity in key coupling steps.
- Process Analytical Technology (PAT) : Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy to detect racemization.
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?
Methodological Answer:
- Controlled Stability Studies : Perform accelerated degradation tests (e.g., 0.1M HCl, 40°C) and analyze degradation products via LC-MS.
- Comparative Table :
| Study | Conditions | Degradation Products | Proposed Mechanism | Reference |
|---|---|---|---|---|
| A | pH 2, 25°C | Nitro-reduction | Acid-catalyzed hydrolysis | |
| B | pH 4, 37°C | Ester cleavage | Nucleophilic attack |
- Mechanistic Probes : Use isotopic labeling (e.g., O in the ester group) to trace cleavage pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
